5,6-Dimethyl-1,3-benzoxazole-2-thiol
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Overview
Description
5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazole ring substituted with methyl groups at positions 5 and 6, and a hydrosulfide group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1,3-benzoxazol-2-yl hydrosulfide typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method is the reaction of 2-aminophenol with 5,6-dimethyl-2-nitrobenzaldehyde, followed by reduction and cyclization to form the benzoxazole ring . The hydrosulfide group can be introduced through subsequent reactions with thiolating agents.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and selectivity. Metal catalysts, such as palladium or copper, are frequently used in these reactions. Solvent-free conditions and microwave-assisted synthesis have also been explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1,3-benzoxazol-2-yl hydrosulfide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: Modulation of reactive oxygen species (ROS) and inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-1,2,3-benzotriazole: Another heterocyclic compound with similar structural features but different biological activities.
5,6-Dimethyl-1,3-benzoxazole: Lacks the hydrosulfide group, resulting in different reactivity and applications.
Uniqueness
5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide is unique due to the presence of the hydrosulfide group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5,6-dimethyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C9H9NOS/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H,10,12) |
InChI Key |
LORHQKQOLIUHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=S)N2 |
Origin of Product |
United States |
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